molecular formula C15H23BrN2O4S B2404283 4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide CAS No. 915905-29-2

4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No.: B2404283
CAS No.: 915905-29-2
M. Wt: 407.32
InChI Key: LUWYFCZXQBNBLG-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromo substituent at the 4-position, an ethoxy group at the 3-position, and a morpholinopropyl chain attached to the sulfonamide nitrogen. This structural configuration imparts unique physicochemical properties, including moderate polarity (due to the morpholine ring) and steric bulk, which may enhance target binding in pharmacological contexts.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O4S/c1-2-22-15-12-13(4-5-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWYFCZXQBNBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Sulfonamidation: The formation of the sulfonamide group by reacting the intermediate with a suitable sulfonamide reagent.

    Morpholine Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity to its targets, while the bromine and ethoxy groups contribute to its overall chemical stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural variations and properties of analogous benzenesulfonamides:

Compound Name Substituents Molecular Weight Notable Features References
Target Compound : 4-Bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide 4-Br, 3-OEt, N-(morpholinopropyl) ~443 (estimated) Polar morpholine group enhances solubility; bromo and ethoxy groups contribute to steric/electronic effects. N/A
4-Bromo-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide 4-Br, 3-OEt, N-(furylmethyl) 360.22 Smaller aromatic substituent; reduced steric hindrance. Lower molecular weight.
4-Bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide 4-Br, 3-OEt, N-(pyridinylmethyl) 371.25 Pyridine ring introduces basicity; potential for hydrogen bonding.
4-Bromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide (simplified analog) 4-Br, N-(morpholinopropyl) ~390 (estimated) Absence of 3-OEt reduces steric bulk; may alter binding kinetics.
3-Amino-4-chloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide 3-NH2, 4-Cl, N-(morpholinopropyl) 333.09 (neutral form) Amino group increases polarity; chloro substituent modifies electronic profile. Predicted collision cross-section: 174.1 Ų (M+H)+.
4-(Cyclopropylamino)-N-ethyl-3-((pyridin-4-ylmethyl)amino)benzenesulfonamide 4-Cyclopropylamino, 3-(pyridinylmethyl) ~360 (estimated) Dual amino substituents enhance hydrogen-bonding capacity; low synthesis yield (4%).

Biological Activity

4-Bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H21BrN2O4S
  • Molecular Weight : 393.29654 g/mol
  • CAS Number : 825609-06-1

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interactions : The compound interacts with human serum albumin (HSA), which plays a crucial role in drug distribution and pharmacokinetics. Studies indicate that it binds to HSA through static fluorescence quenching mechanisms, involving hydrophobic interactions and hydrogen bonding .
  • Enzyme Inhibition : Similar compounds within the benzenesulfonamide class have shown activity against various enzymes. For instance, benzamide derivatives have been noted for their ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy . While specific data on the inhibition profile of this compound is limited, its structural similarities suggest potential enzyme inhibition capabilities.

Biological Activity and Pharmacological Profiles

The biological activity of this compound has been evaluated in various studies:

Antitumor Activity

Research has indicated that related benzenesulfonamide derivatives exhibit significant antitumor effects. For example, compounds targeting RET kinase have demonstrated moderate to high potency in inhibiting cancer cell proliferation . Although specific studies on this compound are scarce, its structural framework suggests it may possess similar antitumor properties.

Case Studies

  • In Vivo Studies : In a study examining the pharmacokinetics of related compounds, it was found that modifications in the sulfonamide moiety could enhance bioactivity and selectivity towards cancer cells. These findings underscore the importance of structural variations in optimizing therapeutic efficacy .
  • Toxicity Assessment : Preliminary assessments indicate that while certain derivatives show promise as therapeutic agents, they may also exhibit hepatotoxicity and interactions with cytochrome P450 enzymes, necessitating further investigation into their safety profiles .

Data Summary Table

PropertyValue
Molecular FormulaC14H21BrN2O4S
Molecular Weight393.29654 g/mol
CAS Number825609-06-1
Binding MechanismStatic fluorescence quenching with HSA
Potential ActivityAntitumor, enzyme inhibition
Toxicity RisksHepatotoxicity, cytochrome P450 interactions

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzene ring. For example:

Bromination and Etherification : Introduce bromine and ethoxy groups via electrophilic substitution, similar to protocols used for sulfonamide derivatives .

Sulfonamide Formation : React the brominated intermediate with chlorosulfonic acid to form the sulfonyl chloride, followed by coupling with 3-morpholin-4-ylpropylamine under basic conditions (e.g., pyridine or triethylamine).

Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) to isolate the product.
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted amine or dimerization.

Basic: How should researchers characterize the crystalline structure of this compound?

Methodological Answer:
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining crystalline structure. Key steps include:

  • Crystallization : Grow high-quality crystals using slow evaporation (e.g., dichloromethane/hexane mixtures) .
  • Data Collection : Perform at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Refinement : Use software like SHELXL to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups and morpholine rings).
    Alternative Techniques : Powder XRD for bulk crystallinity; NMR (¹H/¹³C) and FT-IR for functional group validation.

Advanced: How can computational methods optimize the synthesis of this sulfonamide?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways:

Reaction Path Search : Use software like GRRM or AFIR to identify transition states and intermediates, reducing trial-and-error approaches .

Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to select optimal solvents for sulfonamide coupling.

Machine Learning : Train models on existing sulfonamide synthesis datasets to predict yields or side reactions.
Case Study : ICReDD’s workflow combines computation, informatics, and experiments to accelerate reaction discovery .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. Address these by:

Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.

Purity Validation : Ensure >95% purity via HPLC-UV/ELSD and LC-MS. Impurities like unreacted brominated intermediates can skew results .

Structural Analogs : Compare activity with derivatives (e.g., replacing morpholine with piperazine) to isolate pharmacophore contributions .

Meta-Analysis : Statistically aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends.

Advanced: How to design experiments for studying structure-activity relationships (SAR) of this sulfonamide?

Methodological Answer:
Stepwise SAR Workflow :

Variable Selection : Systematically modify substituents (e.g., bromo → chloro, ethoxy → methoxy) while keeping the sulfonamide-morpholine core intact .

Design of Experiments (DOE) : Use factorial designs (e.g., 2³ factorial matrix) to test combinations of substituents, solvents, and reaction times .

Activity Profiling : Screen analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays.

Data Analysis : Apply multivariate regression or PCA to correlate structural features with activity.

Basic: What analytical techniques confirm the identity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, [M+H]⁺ peak).
  • Multinuclear NMR : ¹H NMR (verify aromatic protons, ethoxy CH₂), ¹³C NMR (confirm quaternary carbons), and ²D experiments (COSY, HSQC) for connectivity .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages.

Advanced: How can researchers address low yields in the final sulfonamide coupling step?

Methodological Answer:
Root Causes and Solutions :

  • Steric Hindrance : Use bulky amine protecting groups (e.g., Boc) during coupling, then deprotect .
  • Solvent Optimization : Switch from THF to DMF to enhance nucleophilicity of the amine.
  • Catalysis : Employ Cu(I) or Pd-based catalysts to accelerate SNAr reactions.
  • In Situ Monitoring : Use ReactIR to track amine consumption and adjust reaction time.

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromo and ethoxy groups.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; sulfonamides are prone to hydrolysis in humid conditions .
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks.

Advanced: How to integrate this sulfonamide into drug delivery systems for in vivo studies?

Methodological Answer:

Formulation : Encapsulate in PEGylated liposomes to enhance solubility and bioavailability.

Targeting : Conjugate with ligands (e.g., folate) for receptor-mediated uptake.

Pharmacokinetics : Use LC-MS/MS to monitor plasma concentration-time profiles in rodent models.

Toxicity Screening : Perform Ames tests and hepatocyte viability assays to assess safety .

Advanced: What computational tools predict the environmental impact of this compound?

Methodological Answer:

  • Persistency/Bioaccumulation : Use EPI Suite to estimate logP (octanol-water) and biodegradation half-life.
  • Ecotoxicology : Apply TEST (Toxicity Estimation Software Tool) for aquatic toxicity predictions.
  • Life Cycle Assessment (LCA) : Model synthetic routes for green chemistry metrics (e.g., E-factor, PMI) .

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